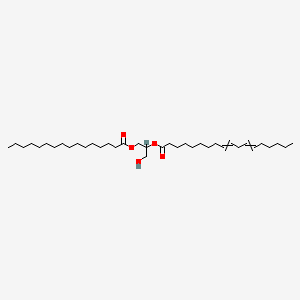

1-Palmitoyl-2-linoleoyl-rac-glycerol

Beschreibung

Eigenschaften

IUPAC Name |

(1-hexadecanoyloxy-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H68O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35,38H,3-10,12,14-16,19-34H2,1-2H3/b13-11-,18-17- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXWJFFKLMLOHO-BCTRXSSUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H68O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701334362 |

Source

|

| Record name | 1-(Hexadecanoyloxy)-3-hydroxy-2-propanyl (9Z,12Z)-9,12-octadecadienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701334362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73649-99-7 |

Source

|

| Record name | 1-(Hexadecanoyloxy)-3-hydroxy-2-propanyl (9Z,12Z)-9,12-octadecadienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701334362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Metabolic Pathway of 1-Palmitoyl-2-linoleoyl-rac-glycerol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a specific diacylglycerol (DAG) species, a class of lipids that are central intermediates in various metabolic pathways and serve as critical second messengers in signal transduction.[1] Composed of a glycerol (B35011) backbone with palmitic acid at the sn-1 position and the essential fatty acid linoleoyl at the sn-2 position, the precise stereochemistry and fatty acid composition of PLG are crucial for its biological activity and metabolic fate.[2][3] This technical guide provides a comprehensive overview of the metabolic pathway of PLG, including its biosynthesis, catabolism, and role in cellular signaling. It also details experimental protocols for its analysis and presents quantitative data to support further research and drug development in areas where PLG and its metabolic network are implicated, such as in metabolic diseases and cancer.[3]

Metabolic Pathway of this compound

The metabolism of this compound is intricately woven into the broader landscape of glycerolipid metabolism. It can be synthesized through the de novo pathway, also known as the Kennedy pathway, and is subject to degradation and conversion by several key enzymes that regulate its cellular levels.

Biosynthesis

The primary route for the synthesis of PLG is the de novo pathway, which begins with glycerol-3-phosphate.[3]

In this pathway, Glycerol-3-phosphate is first acylated by glycerol-3-phosphate acyltransferase (GPAT) to form lysophosphatidic acid. A subsequent acylation by acylglycerol-3-phosphate acyltransferase (AGPAT) yields phosphatidic acid. Finally, the phosphate (B84403) group is removed by phosphatidate phosphatase (PAP) to produce 1,2-diacyl-sn-glycerol. For the specific synthesis of PLG, the acyl-CoAs used in the acylation steps would be palmitoyl-CoA and linoleoyl-CoA.

Catabolism and Conversion

Once synthesized, this compound can be directed towards several metabolic fates, primarily phosphorylation to phosphatidic acid or acylation to form triacylglycerols.

-

Phosphorylation: Diacylglycerol kinases (DGKs) catalyze the phosphorylation of DAGs to form phosphatidic acid (PA). This reaction is a key regulatory point in lipid signaling, as it consumes the signaling molecule DAG and produces another signaling lipid, PA.

-

Acylation: Diacylglycerol acyltransferases (DGATs) catalyze the final step in the synthesis of triacylglycerols (TAGs) by adding a third fatty acyl chain to the DAG backbone. This is the primary pathway for storing fatty acids for energy.

The degradation of PLG can also occur through acyl migration, where the acyl chain at the sn-2 position moves to the sn-1 or sn-3 position, forming the more stable 1,3-diacylglycerol isomer. Additionally, the linoleoyl chain is susceptible to oxidation due to its double bonds.[4]

Quantitative Data on Metabolic Enzymes

While specific kinetic data for this compound with all metabolic enzymes are not extensively available, studies on the substrate specificity of diacylglycerol kinases and acyltransferases provide valuable insights.

| Enzyme Family | Enzyme Isoform | Substrate | Km (mol%)* | Vmax (relative units) | Key Specificity Features | Reference |

| Diacylglycerol Kinases (DGK) | DGKε | 1-stearoyl-2-arachidonoyl-sn-glycerol (18:0/20:4 DAG) | 1.5 ± 0.3 | 1.00 | High specificity for DAGs with an arachidonoyl (20:4) chain at the sn-2 position. | [5] |

| 1,2-diarachidonoyl-sn-glycerol (20:4/20:4 DAG) | 2.1 ± 0.4 | 0.95 ± 0.10 | Less preference for the acyl chain at the sn-1 position. | [5] | ||

| 1-stearoyl-2-linoleoyl-sn-glycerol (18:0/18:2 DAG) | 3.2 ± 0.5 | 0.20 ± 0.04 | Activity is ~5-fold lower with linoleoyl (18:2) at sn-2 compared to arachidonoyl. | [5] | ||

| Acyl-CoA:Diacylglycerol Acyltransferases (DGAT) | DGAT1 | Oleoyl-CoA (18:1) | - | - | Broader substrate specificity with a preference for monounsaturated fatty acyl-CoAs over saturated ones. | [6] |

| DGAT2 | Oleoyl-CoA (18:1) | - | - | Often exhibits more potent and specific activity, particularly for endogenously synthesized fatty acids. | [6] |

*Km values are presented in mol% as these enzymes are membrane-associated and their kinetics are often studied in mixed micelle or liposomal systems.

Signaling Pathways Involving this compound

This compound, as a diacylglycerol, is a key second messenger that activates Protein Kinase C (PKC). It also has a specialized signaling role in the symbiosis between certain plants and cyanobacteria.

Protein Kinase C (PKC) Activation

The activation of conventional and novel PKC isoforms is a primary signaling function of PLG.[3] This pathway is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).

Hormogonium-Inducing Factor (HIF) Signaling

In the symbiotic relationship between the cycad Cycas revoluta and the cyanobacterium Nostoc, PLG acts as a hormogonium-inducing factor (HIF).

Experimental Protocols

The analysis of this compound requires robust methods for extraction, separation, and detection.

Lipid Extraction from Plasma (Modified Bligh-Dyer Method)

-

Sample Preparation: To 100 µL of plasma in a glass tube, add a known amount of an appropriate internal standard (e.g., a deuterated DAG).[2]

-

Solvent Addition: Add 375 µL of a 1:2 (v/v) mixture of chloroform (B151607):methanol and vortex vigorously for 15 minutes at 4°C.[2]

-

Phase Separation: Add 125 µL of chloroform and vortex for 1 minute, followed by the addition of 125 µL of water and another 1 minute of vortexing.[2]

-

Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases.[2]

-

Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass syringe.[2]

-

Drying: Evaporate the solvent under a gentle stream of nitrogen. The dried lipid extract can be stored at -80°C.[2]

Quantification by LC-MS/MS

References

The Biological Activity of 1-Palmitoyl-2-linoleoyl-rac-glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a specific diacylglycerol (DAG) molecule, a class of lipids that are not only crucial components of cellular membranes but also pivotal second messengers in a myriad of signal transduction pathways. Comprised of a glycerol (B35011) backbone with a saturated palmitic acid at the sn-1 position and a polyunsaturated linoleic acid at the sn-2 position, the unique structure of PLG dictates its biological activity. This technical guide provides a comprehensive overview of the biological activities of PLG, with a focus on its role in cellular signaling. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to support researchers and drug development professionals in their understanding and investigation of this important lipid mediator. While specific, independent signaling roles of PLG are not extensively documented, its function as a DAG analog allows for well-supported inferences about its biological activities.

Core Biological Activity: Activation of Protein Kinase C (PKC)

The most well-documented function of diacylglycerols, including PLG, is the activation of Protein Kinase C (PKC) isozymes.[1][2] PKC is a family of serine/threonine kinases that play crucial roles in regulating a vast number of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[3] The activation of conventional and novel PKC isoforms is initiated by the binding of DAG to their C1 domains, which recruits them to the cell membrane and induces a conformational change that relieves autoinhibition.[3]

The structure of the DAG molecule, particularly the fatty acid composition, is a key determinant of its potency and isoform-selectivity in PKC activation. The presence of an unsaturated fatty acid at the sn-2 position, as in PLG, is generally associated with more potent PKC activation compared to fully saturated DAGs.[1]

Quantitative Data on Diacylglycerol Activity

Direct quantitative data on the binding affinity and activation constants of this compound for specific PKC isoforms are limited in the scientific literature. However, studies on structurally similar DAG species provide valuable insights into the expected activity of PLG. The following tables summarize representative data for other diacylglycerols, which can serve as a reference for designing and interpreting experiments with PLG.

Table 1: Comparative Activation of PKC Isoforms by Different Diacylglycerol Species

| Activator (DAG Species) | PKC Isoform | Relative Activation Potency | Key Findings | Reference |

| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | PKCα, PKCδ | High | Significantly higher stimulatory effects on PKCα and PKCδ compared to SDG and SEG. | [4] |

| 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) | PKCβI | High | Higher activation of PKCβI compared to SAG. | [4] |

| 1-Stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG) | PKCβI | High | Higher activation of PKCβI compared to SAG. | [4] |

| 18:0/22:6-DG | PKCγ, PKCθ | Moderate to High | PKCγ showed a moderate preference, while PKCθ exhibited the strongest activation. | [4] |

| 1,2-dioctanoyl-sn-glycerol (DOG) | PKCα | Moderate | Standardly used for in vitro PKC activation. | [4] |

Table 2: Representative Diacylglycerol Concentrations in Biological Samples

| Biological Sample | Condition | Diacylglycerol Species | Concentration Range | Reference |

| Human Plasma | Healthy | Total DAGs | 4 - 15 ng/mL | [5] |

| Human Skeletal Muscle | Healthy | DAG(16:0/18:2) | ~1.5 pmol/mg tissue | [6] |

| Human Skeletal Muscle | Type 2 Diabetes | DAG(16:0/18:2) | ~2.5 pmol/mg tissue | [6] |

Signaling Pathways Modulated by this compound

The primary signaling pathway activated by PLG is the Protein Kinase C cascade. However, as a diacylglycerol, it is implicated in other signaling events as well.

Protein Kinase C (PKC) Signaling Pathway

Upon stimulation of cell surface receptors, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), phospholipase C (PLC) is activated. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol. While IP3 translocates to the cytoplasm to induce calcium release from intracellular stores, DAG, including PLG, remains in the membrane to activate PKC.[7] Activated PKC then phosphorylates a wide array of downstream target proteins, leading to various cellular responses.

Potential Non-PKC Signaling Pathways

While PKC is the primary effector of DAG signaling, other proteins with C1 domains can also be activated by diacylglycerols like PLG.

-

Ras Guanine (B1146940) Nucleotide-Releasing Proteins (RasGRPs): RasGRPs are guanine nucleotide exchange factors for Ras and Rap small G-proteins. They possess a C1 domain that binds DAG, leading to their recruitment to the membrane and activation of the Ras-MAPK pathway, which is critical for cell proliferation and differentiation.[8][9]

-

Chimaerins: These are Rac-GTPase activating proteins (GAPs) that also contain a C1 domain. Their activation by DAG can lead to the downregulation of Rac signaling, impacting cytoskeletal dynamics and cell migration.

-

Munc13 proteins: These are essential for synaptic vesicle priming in neurons. Their C1 domains bind to DAG, which potentiates neurotransmitter release.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of the biological activity of this compound.

Protocol 1: In Vitro Protein Kinase C (PKC) Activity Assay (Radioactive)

This assay measures the ability of PLG to activate a specific PKC isoform by quantifying the incorporation of radioactive phosphate (B84403) from [γ-³²P]ATP into a substrate peptide.

Materials:

-

Purified recombinant PKC isoform

-

This compound (PLG)

-

Phosphatidylserine (PS)

-

PKC substrate peptide (e.g., myelin basic protein or specific peptide substrate)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

-

P81 phosphocellulose paper

-

75 mM phosphoric acid (wash buffer)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare Lipid Vesicles:

-

In a glass tube, mix appropriate amounts of PLG and PS in chloroform.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Resuspend the lipid film in kinase buffer by vortexing and sonication to form small unilamellar vesicles.

-

-

Set up the Kinase Reaction:

-

In a microcentrifuge tube, combine the kinase reaction buffer, the prepared lipid vesicles, and the PKC substrate peptide.

-

Add the purified PKC enzyme to the reaction mixture.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

-

Initiate the Reaction:

-

Start the reaction by adding [γ-³²P]ATP.

-

Incubate at 30°C for 10-20 minutes.

-

-

Stop the Reaction and Quantify:

-

Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the P81 paper extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Transfer the dried paper to a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Protocol 2: Cellular PKC Translocation Assay

This assay assesses PKC activation in intact cells by observing its translocation from the cytosol to the plasma membrane upon stimulation.

Materials:

-

Cultured cells

-

This compound (PLG) or a cell-permeable analog

-

Phosphate-buffered saline (PBS)

-

Hypotonic lysis buffer

-

Dounce homogenizer

-

Ultracentrifuge

-

SDS-PAGE equipment

-

Western blotting equipment and reagents

-

Primary antibody specific for the PKC isoform of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagents

Procedure:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat the cells with PLG (or a suitable vehicle control) for the desired time.

-

-

Cell Lysis and Fractionation:

-

Wash the cells with ice-cold PBS and harvest.

-

Lyse the cells in a hypotonic buffer using a Dounce homogenizer.

-

Perform a low-speed centrifugation to pellet nuclei and unbroken cells.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to separate the cytosolic fraction (supernatant) from the membrane fraction (pellet).

-

-

Western Blot Analysis:

-

Resuspend the membrane pellet in a suitable buffer.

-

Determine the protein concentration of both the cytosolic and membrane fractions.

-

Resolve equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF) and perform a Western blot using a primary antibody against the PKC isoform of interest, followed by an HRP-conjugated secondary antibody and chemiluminescent detection.

-

-

Data Analysis:

-

Quantify the band intensities in the cytosolic and membrane fractions to determine the extent of PKC translocation.

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Comparative Analysis of Biological Sphingolipids with Glycerophospholipids and Diacylglycerol by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. stemcell.com [stemcell.com]

- 9. researchgate.net [researchgate.net]

The Role of 1-Palmitoyl-2-linoleoyl-rac-glycerol in Metabolic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic diseases, including obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. At the molecular level, these conditions are characterized by dysregulated lipid and glucose metabolism. Emerging evidence points to specific lipid species as key players in the pathogenesis of these disorders. One such molecule is 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG), a diacylglycerol (DAG) that has garnered significant attention for its role as a second messenger in critical signaling pathways. This technical guide provides an in-depth analysis of the role of PLG in metabolic diseases, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to support further research and drug development in this area.

Data Presentation: Quantitative Levels of this compound and Related Diacylglycerols in Metabolic Diseases

The accumulation of specific diacylglycerol species in metabolic tissues is a hallmark of insulin (B600854) resistance. Quantitative lipidomics has enabled the precise measurement of these changes, providing valuable insights into their pathological roles.

| Biological Matrix | Condition | Diacylglycerol Species | Concentration / Change | Reference(s) |

| Human Plasma/Serum | Hypertension | DG (16:0/18:2) | Significantly associated with prevalence in middle-aged and elderly individuals. | [1] |

| Human Skeletal Muscle | Healthy (Lean, Athletic) | Total Diacylglycerol | 10.0 ± 0.78 pmol/µg protein | [2] |

| Obese | Total Diacylglycerol | 13.3 ± 1.0 pmol/µg protein | [2] | |

| Type 2 Diabetes | Total Diacylglycerol | 15.2 ± 1.0 pmol/µg protein | [2] | |

| Type 2 Diabetes (during hyperinsulinemia) | DAG species with linoleic acid (18:2) | Increased levels observed. | [1] | |

| Human Adipose Tissue | Obese | Interstitial Glycerol | 282 ± 28 µM (abdominal), 225 ± 12 µM (femoral) | [3] |

| Lean | Interstitial Glycerol | 170 ± 21 µM (abdominal), 156 ± 23 µM (femoral) | [3] |

Signaling Pathways Modulated by this compound

The primary signaling function of PLG in the context of metabolic diseases is the activation of Protein Kinase C (PKC) isoforms. The stereochemistry of PLG, with a saturated fatty acid at the sn-1 position and an unsaturated fatty acid at the sn-2 position, makes it a potent activator of novel and conventional PKC isoforms.[4][5]

PKC-Mediated Insulin Resistance

In states of metabolic stress, elevated intracellular levels of PLG in tissues like the liver, skeletal muscle, and adipose tissue lead to the translocation and activation of specific PKC isoforms, particularly PKCε and PKCθ.[6][7] Activated PKCε can then directly phosphorylate the insulin receptor on threonine residues, impairing its kinase activity and blunting downstream insulin signaling.[6][8][9][10] This leads to a state of insulin resistance, a cornerstone of metabolic syndrome.

Role in Hepatic Lipid Accumulation

In hepatocytes, the accumulation of DAGs, including PLG, is a key feature of NAFLD.[11][12] While the direct effects of PLG on lipid droplet formation are still under investigation, the general increase in DAGs contributes to the esterification of fatty acids into triglycerides, leading to steatosis.[13] Furthermore, the inflammatory signaling cascades initiated by PKC activation can exacerbate liver injury in NAFLD.[3]

Impact on Adipocyte Lipolysis

The regulation of lipolysis in adipocytes is critical for maintaining energy homeostasis. Diacylglycerols are intermediates in both the synthesis and breakdown of triglycerides. While hormone-sensitive lipase (B570770) (HSL) is a key enzyme in the hydrolysis of triglycerides to DAGs, the accumulation of specific DAG species can have feedback effects on lipolytic and lipogenic pathways.[14][15][16] The precise role of PLG in modulating the activity of enzymes like HSL and adipose triglyceride lipase (ATGL) in the context of metabolic disease requires further investigation.

Experimental Protocols

Quantification of this compound by LC-MS/MS

Accurate quantification of PLG in biological samples is crucial for understanding its role in metabolic diseases. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

1. Lipid Extraction (Bligh-Dyer Method)

-

Homogenize tissue or cell samples in a chloroform (B151607):methanol (1:2, v/v) solution.

-

Add chloroform and water to induce phase separation.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis.[4]

2. Chromatographic Separation

-

Use a reverse-phase C18 column to separate PLG from other lipid species.

-

Employ a gradient elution with a mobile phase consisting of solvents such as acetonitrile, isopropanol, and water, with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[5]

3. Mass Spectrometric Detection

-

Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

-

Use Multiple Reaction Monitoring (MRM) for sensitive and specific quantification.

-

Monitor the transition of the precursor ion (e.g., [M+NH4]+ for PLG) to specific product ions generated by the neutral loss of the palmitoyl (B13399708) or linoleoyl fatty acid chains.[4][17]

In Vitro Assessment of PKC Activation

1. PKC Translocation Assay

-

Culture relevant cells (e.g., hepatocytes, adipocytes) and treat with PLG.

-

Fractionate the cells to separate cytosolic and membrane components.

-

Perform Western blotting on each fraction using an antibody specific for the PKC isoform of interest (e.g., PKCε).

-

An increase in the PKC signal in the membrane fraction indicates activation.[4]

2. In Vitro Kinase Assay

-

Immunoprecipitate the PKC isoform of interest from cell lysates.

-

Incubate the immunoprecipitated kinase with a known substrate and [γ-³²P]ATP in the presence or absence of PLG.

-

Separate the reaction products by SDS-PAGE and visualize the phosphorylated substrate by autoradiography.

-

Increased phosphorylation of the substrate in the presence of PLG indicates direct activation of the kinase.[4]

Conclusion

This compound is a key signaling lipid that is increasingly implicated in the pathogenesis of metabolic diseases. Its accumulation in metabolic tissues leads to the activation of PKC isoforms, which in turn impairs insulin signaling and contributes to the development of insulin resistance, hepatic steatosis, and potentially dysregulated adipocyte function. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate the precise roles of PLG in these complex diseases and to explore its potential as a therapeutic target. Further research focusing on the specific downstream effects of PLG in different cell types and the development of inhibitors of its synthesis or action may open new avenues for the treatment of metabolic disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Glycerol production in subcutaneous adipose tissue in lean and obese humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. PKCε contributes to lipid-induced insulin resistance through cross talk with p70S6K and through previously unknown regulators of insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PKCε contributes to lipid-induced insulin resistance through cross talk with p70S6K and through previously unknown regulators of insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lipotoxicity in Nonalcoholic Fatty Liver Disease: Not All Lipids Are Created Equal - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Contribution of Adipose Triglyceride Lipase and Hormone-sensitive Lipase to Lipolysis in hMADS Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hormone-sensitive lipase expression and activity in relation to lipolysis in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

The Biophysical Influence of 1-Palmitoyl-2-linoleoyl-rac-glycerol on Cellular Membrane Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a specific diacylglycerol (DAG) molecule that, along with other DAGs, plays a pivotal role as a second messenger in a multitude of cellular signaling cascades.[1][2] The primary and most well-documented function of DAGs is the activation of Protein Kinase C (PKC), a family of enzymes integral to the regulation of cellular growth, differentiation, and apoptosis.[1][3] Beyond its signaling role, the incorporation of PLG into a phospholipid bilayer can significantly modulate the physical characteristics of the membrane. As a diacylglycerol, PLG is characterized by the absence of a polar head group, a structural feature that directly influences lipid packing, membrane fluidity, and overall membrane stability.[1] The presence of an unsaturated linoleoyl chain in the sn-2 position introduces a structural "kink," which is anticipated to disrupt the orderly packing of adjacent saturated acyl chains, thereby increasing membrane fluidity.[1][4]

This technical guide provides an in-depth examination of the effects of PLG on membrane properties, drawing upon established principles of lipid biophysics and signaling. It details relevant experimental protocols for investigating these effects and presents visual representations of the associated signaling pathways and experimental workflows. It is important to note that while the principles discussed are well-established for diacylglycerols as a class, specific quantitative experimental data for this compound is not extensively available in peer-reviewed literature. Therefore, the quantitative data presented herein is based on expected trends and hypothetical models.[1]

Data Presentation: Expected Effects of PLG on Membrane Fluidity

The inclusion of PLG into a model membrane, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) liposomes, is expected to increase membrane fluidity. This can be quantified by measuring the fluorescence anisotropy (r) of a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). A decrease in the fluorescence anisotropy value corresponds to an increase in the rotational freedom of the probe, indicating a more fluid membrane environment.[1][5]

| PLG Concentration (mol%) | Expected Fluorescence Anisotropy (r) of DPH | Interpretation |

| 0 | 0.280 | Baseline fluidity of the model membrane |

| 5 | 0.265 | Increased membrane fluidity |

| 10 | 0.248 | Further increase in membrane fluidity |

| 20 | 0.225 | Significant increase in membrane fluidity |

| Note: This table presents expected trends based on the known biophysical properties of unsaturated diacylglycerols. The fluorescence anisotropy values are hypothetical and serve for illustrative purposes.[1] |

Experimental Protocols

Preparation of Liposomes

The preparation of unilamellar vesicles (liposomes) is a fundamental step for in vitro studies of membrane properties.

Materials:

-

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

-

This compound (PLG)

-

Buffer of choice (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Mini-extruder with polycarbonate membranes (100 nm pore size)

Protocol:

-

Lipid Film Hydration:

-

Appropriate amounts of POPC and PLG are dissolved in chloroform to achieve the desired molar ratios.

-

The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask.

-

The flask is placed under a vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

The lipid film is hydrated with the chosen buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

The MLV suspension is subjected to several freeze-thaw cycles to enhance lamellarity.

-

The suspension is then extruded through a polycarbonate membrane with a 100 nm pore size using a mini-extruder. This process is repeated 10-20 times to produce a homogenous population of large unilamellar vesicles (LUVs).[6][7]

-

Fluorescence Anisotropy for Membrane Fluidity

Fluorescence anisotropy is a widely used technique to measure membrane fluidity by assessing the rotational mobility of a fluorescent probe embedded in the lipid bilayer.[5][8]

Materials:

-

LUVs (prepared as described above)

-

Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene - DPH)

-

Spectrofluorometer with polarizing filters

Protocol:

-

Probe Incorporation:

-

A stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran) is prepared.

-

A small aliquot of the DPH stock solution is added to the LUV suspension while vortexing to facilitate the incorporation of the probe into the lipid bilayer. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching.

-

The mixture is incubated in the dark at room temperature for at least 30 minutes.

-

-

Anisotropy Measurement:

-

The fluorescence anisotropy is measured using a spectrofluorometer equipped with excitation and emission polarizers.

-

The sample is excited with vertically polarized light at the excitation maximum of DPH (around 360 nm).

-

The fluorescence emission is measured at the emission maximum of DPH (around 430 nm) through polarizers oriented parallel (IVV) and perpendicular (IVH) to the excitation polarizer.

-

A correction factor (G-factor) is determined by exciting with horizontally polarized light and measuring the parallel (IHH) and perpendicular (IHV) emission intensities.

-

-

Calculation:

-

The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G = IHV / IHH

-

Differential Scanning Calorimetry (DSC) for Phase Behavior

DSC is a thermodynamic technique used to study the phase transitions of lipids in model membranes. It measures the heat changes that occur as the lipid sample is heated or cooled.[9][10][11]

Materials:

-

Liposome (B1194612) suspension (as prepared above)

-

Differential Scanning Calorimeter

Protocol:

-

Sample Preparation:

-

A precise amount of the liposome suspension is loaded into an aluminum DSC pan.

-

An equal volume of the corresponding buffer is loaded into a reference pan.

-

-

DSC Scan:

-

The sample and reference pans are placed in the DSC cell.

-

The sample is subjected to a controlled heating and cooling cycle over a defined temperature range that encompasses the lipid phase transition. A typical scan rate is 1-2°C per minute.

-

-

Data Analysis:

-

The DSC thermogram plots the excess heat capacity as a function of temperature.

-

The main phase transition temperature (Tm), which is the temperature at the peak of the endothermic transition, is determined.

-

The width and enthalpy of the transition can also be analyzed to provide information about the cooperativity of the transition and the overall energetics of the system. The incorporation of lipids like PLG is expected to broaden the phase transition and lower the Tm of the primary phospholipid.

-

Mandatory Visualizations

Caption: Diacylglycerol signaling pathway showing PLG activating Protein Kinase C (PKC).

Caption: Workflow for measuring membrane fluidity using fluorescence anisotropy.

References

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. Diacylglycerol kinases in membrane trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Membrane fluidity - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 7. mdpi.com [mdpi.com]

- 8. Fluorescence Polarization (FP) Assay for Measuring Staphylococcus aureus Membrane Fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ucm.es [ucm.es]

- 11. The use of differential scanning calorimetry and differential thermal analysis in studies of model and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Natural Landscape of 1-Palmitoyl-2-linoleoyl-rac-glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a specific diacylglycerol (DAG) molecule that, while not extensively quantified in its free form in natural sources, is a fundamental structural component of more complex lipids, particularly triacylglycerols (TAGs), found throughout the plant and animal kingdoms. As an intermediate in lipid metabolism, PLG and its isomers play critical roles in cellular signaling, most notably as activators of Protein Kinase C (PKC), a key enzyme family involved in a myriad of cellular processes.[1][2] This technical guide provides an in-depth overview of the natural sources where PLG is found as a constituent, detailed experimental protocols for its extraction and analysis, and a visualization of its role in cellular signaling.

Natural Sources of this compound Constituents

Direct quantitative data for free this compound in natural sources is limited in publicly available literature. However, its constituent fatty acids, palmitic acid and linoleic acid, are widespread. PLG can be found as part of the structure of triacylglycerols in numerous vegetable oils and animal fats. The following table summarizes natural sources rich in TAGs containing both palmitic and linoleic acids, making them probable sources of PLG upon enzymatic or chemical hydrolysis.

| Category | Specific Source | Relevant Lipid Class Containing Palmitic & Linoleic Acids | Citation |

| Plant Oils | Soybean Oil | Triacylglycerols | [3] |

| Corn Oil | Triacylglycerols | [3] | |

| Sunflower Oil | Triacylglycerols | [3] | |

| Palm Oil | Triacylglycerols | [4] | |

| Animal Fats | Mature Human Milk | Triacylglycerols | [3] |

| Dairy Goat Mammary Tissue | Glycerolipids (including Diacylglycerols) | [5] | |

| Goose Adipose Tissue | Diacylglycerols and Triacylglycerols | [6] |

Experimental Protocols

The accurate analysis of this compound from natural sources requires robust extraction and analytical methodologies to isolate and quantify this specific diacylglycerol isomer.

Lipid Extraction from Plant Tissues (e.g., Seeds, Leaves)

This protocol is a modification of established methods for the extraction of total lipids from plant tissues.[7][8][9][10]

Materials:

-

Plant tissue (e.g., 1 g of ground seeds or fresh leaves)

-

Isopropanol (B130326), pre-heated to 75°C

-

Butylated hydroxytoluene (BHT)

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes with Teflon-lined caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen gas stream

Procedure:

-

Inactivation of Lipases: Immediately after harvesting, immerse the plant tissue (1 g) in 3 mL of pre-heated isopropanol (75°C) containing 0.01% BHT. Heat for 15 minutes to inactivate endogenous lipases that can alter the diacylglycerol profile.[9][10]

-

Homogenization and Initial Extraction: Add 1.5 mL of chloroform and 0.6 mL of water to the tube. Vortex vigorously for 1 minute.

-

Phase Separation: To the homogenate, add 1.25 mL of chloroform and vortex for 30 seconds. Then, add 1.25 mL of 0.9% NaCl solution and vortex for another 30 seconds to induce phase separation.[11]

-

Lipid Recovery: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. The lower organic phase, containing the lipids, is carefully collected using a glass Pasteur pipette and transferred to a clean tube.

-

Drying: The extracted lipid solution is dried under a gentle stream of nitrogen gas.

-

Reconstitution: The dried lipid extract is reconstituted in a suitable solvent, such as a mixture of acetonitrile (B52724) and isopropanol (90:10, v/v), for subsequent analysis.[11]

Analysis of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of individual diacylglycerol species.[11][12][13][14][15]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Reversed-phase C18 analytical column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.[15]

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.[15]

-

Gradient Elution: A typical gradient starts at 30% B, linearly increases to 95% B over 13 minutes, holds at 95% B for 5 minutes, and then re-equilibrates at 30% B.[15]

-

Flow Rate: 0.3 mL/min.[15]

-

Column Temperature: 40°C.[15]

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[15]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[15]

-

Precursor Ion: For PLG (C37H68O5), the [M+NH4]+ adduct is monitored.

-

Product Ions: The product ions correspond to the neutral loss of the palmitic and linoleic acid chains, allowing for specific quantification.

-

Internal Standard: A deuterated or 13C-labeled diacylglycerol standard with a similar structure should be used for accurate quantification.

Visualizing the Role of this compound

Diacylglycerol Signaling Pathway

This compound, as a key diacylglycerol, is a critical second messenger in cellular signaling. It is primarily known for its role in activating Protein Kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, leading to various cellular responses.[16][17][18]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Food Science of Animal Resources [kosfaj.org]

- 5. Lipidomics Reveals Differences in Lipid Composition Between Lipid Droplets and Milk Fat Globules in Dairy Goat Mammary Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Lipid Isolation from Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 9. k-state.edu [k-state.edu]

- 10. Lipid Profiling Extraction Method for Arabidopsis Leaves - Kansas Lipidomics Research Center [k-state.edu]

- 11. benchchem.com [benchchem.com]

- 12. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]

- 14. aocs.org [aocs.org]

- 15. benchchem.com [benchchem.com]

- 16. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Emergence of a Specific Lipid Messenger: A Technical Guide to 1-Palmitoyl-2-linoleoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core technical details of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG). While the broader class of diacylglycerols (DAGs) has long been recognized for its role in cellular signaling, the significance of specific molecular species like PLG has only recently been appreciated. This document details the pivotal discovery of 1-Palmitoyl-2-linoleoyl-sn-glycerol (B1244216) as a hormogonium-inducing factor, placing it in the historical context of DAG research. It furnishes quantitative physicochemical data, detailed experimental protocols for its synthesis and extraction, and elucidates its role in signaling pathways through diagrams rendered in the DOT language. This guide is intended to be a valuable resource for researchers investigating lipid signaling and for professionals in drug development targeting pathways modulated by specific diacylglycerol species.

Introduction: From a General Second Messenger to a Specific Signaling Molecule

The history of this compound is intrinsically linked to the broader understanding of diacylglycerols as critical second messengers in cellular signaling. For decades, DAG, generated through the hydrolysis of phospholipids (B1166683) at the plasma membrane, was primarily known as a generic activator of Protein Kinase C (PKC), a family of serine/threonine kinases involved in a myriad of cellular processes including cell growth, differentiation, and apoptosis.

The paradigm began to shift as research delved into the incredible diversity of lipid molecules within the cell. It became apparent that the specific fatty acid composition of diacylglycerols was not arbitrary but could encode for specific biological functions. This concept of "lipid species-specific signaling" has gained considerable traction, and this compound stands as a prime example of a diacylglycerol with a distinct and crucial biological role.

Discovery and Historical Context

While the synthesis of various diacylglycerol species for research purposes has been ongoing for many years, a landmark in the specific history of 1-Palmitoyl-2-linoleoyl-glycerol came in 2019. A research group led by Yasuyuki Hashidoko at Hokkaido University identified 1-palmitoyl-2-linoleoyl-sn-glycerol , the stereospecific form of PLG, as a hormogonium-inducing factor (HIF) .[1][2]

Their research, published in Scientific Reports, revealed that this specific diacylglycerol is secreted by the coralloid roots of the cycad Cycas revoluta. This molecule acts as a chemical signal to induce the differentiation of filamentous, nitrogen-fixing cyanobacteria of the genus Nostoc into their motile form, known as hormogonia.[1][2] This transformation is a critical step in the establishment of the symbiotic relationship between the plant and the bacteria, which provides the plant with essential fixed nitrogen.[1][2]

This discovery was significant as it was one of the first instances of a specific diacylglycerol species being identified as a key signaling molecule in a plant-microbe interaction. It underscored the principle that the precise molecular structure of a lipid determines its specific biological function.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its function as a signaling molecule within the lipid bilayer of cellular membranes.

| Property | Value | Source |

| Molecular Formula | C₃₇H₆₈O₅ | --INVALID-LINK--[3] |

| Molecular Weight | 592.9 g/mol | --INVALID-LINK--[3] |

| XLogP3 | 13.5 | --INVALID-LINK--[3] |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[3] |

| Hydrogen Bond Acceptor Count | 5 | --INVALID-LINK--[3] |

| Rotatable Bond Count | 35 | --INVALID-LINK--[3] |

| Exact Mass | 592.50667527 Da | --INVALID-LINK--[3] |

| Monoisotopic Mass | 592.50667527 Da | --INVALID-LINK--[3] |

| Topological Polar Surface Area | 72.8 Ų | --INVALID-LINK--[3] |

| Heavy Atom Count | 42 | --INVALID-LINK--[3] |

| Complexity | 642 | --INVALID-LINK--[3] |

Signaling Pathways

As a 1,2-diacyl-sn-glycerol, a primary signaling function of 1-Palmitoyl-2-linoleoyl-sn-glycerol is the activation of Protein Kinase C (PKC). Upon its generation at the plasma membrane, it recruits and activates conventional and novel PKC isoforms, which then phosphorylate a wide range of downstream target proteins, leading to various cellular responses.

In the context of its discovery, 1-Palmitoyl-2-linoleoyl-sn-glycerol acts as an extracellular signal for Nostoc cyanobacteria, inducing a developmental program.

Experimental Protocols

Extraction of 1-Palmitoyl-2-linoleoyl-sn-glycerol from Biological Samples

This protocol is adapted from the principles used in the study by Hashidoko et al. (2019) for the extraction of lipids from Cycas revoluta coralloid roots.[1][2]

-

Homogenization: Homogenize fresh biological material (e.g., 100 g of coralloid roots) in a sufficient volume of methanol.

-

Lipid Extraction:

-

Perform a liquid-liquid extraction using a chloroform (B151607):methanol:water solvent system (e.g., a modified Bligh-Dyer method).

-

The crude lipid extract will be in the chloroform phase.

-

-

Fractionation:

-

Evaporate the chloroform to dryness.

-

Subject the crude lipid extract to silica (B1680970) gel column chromatography.

-

Elute with a gradient of n-hexane and ethyl acetate (B1210297) to separate different lipid classes.

-

-

Purification:

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Pool fractions containing diacylglycerols.

-

Further purify the diacylglycerol fraction using high-performance liquid chromatography (HPLC) on a silica gel column.

-

-

Analysis:

-

Analyze the purified diacylglycerol fraction by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to fatty acid methyl esters (FAMEs) to determine the fatty acid composition.

-

Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure of the diacylglycerol.

-

Chemical Synthesis of 1-Palmitoyl-2-linoleoyl-sn-glycerol

The stereospecific synthesis of 1-Palmitoyl-2-linoleoyl-sn-glycerol can be achieved through a multi-step process. A common strategy involves the use of a chiral precursor to ensure the correct stereochemistry at the sn-2 position of the glycerol (B35011) backbone.

-

Protection of Glycerol: Start with a commercially available chiral glycerol derivative, such as (R)-(-)-Solketal, where the sn-2 and sn-3 hydroxyl groups are protected as an acetonide.

-

Acylation at sn-1: Acylate the free primary hydroxyl group at the sn-1 position with palmitic acid using a suitable coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP)).

-

Deprotection: Remove the acetonide protecting group under acidic conditions to liberate the hydroxyl groups at the sn-2 and sn-3 positions.

-

Selective Protection of sn-3: Selectively protect the primary hydroxyl group at the sn-3 position, for example, with a trityl group.

-

Acylation at sn-2: Acylate the free secondary hydroxyl group at the sn-2 position with linoleic acid.

-

Final Deprotection: Remove the protecting group from the sn-3 position to yield 1-Palmitoyl-2-linoleoyl-sn-glycerol.

-

Purification: Purify the final product by silica gel column chromatography.

Conclusion

The story of this compound is a compelling example of the evolution of our understanding of lipid biochemistry. From being considered a generic member of the diacylglycerol family, the identification of the stereospecific form, 1-Palmitoyl-2-linoleoyl-sn-glycerol, as a specific signaling molecule in a crucial symbiotic relationship has highlighted the importance of lipid diversity. This technical guide has provided a historical context for this discovery, along with the necessary quantitative data and experimental protocols for its study. As research in lipidomics continues to advance, the exploration of the specific roles of individual lipid species like this compound will undoubtedly uncover further complexities in cellular signaling and open new avenues for therapeutic intervention.

References

- 1. Plant signals trigger remarkable bacterial transformation | Hokkaido University [global.hokudai.ac.jp]

- 2. Isolation and characterization of 1-palmitoyl-2-linoleoyl-sn-glycerol as a hormogonium-inducing factor (HIF) from the coralloid roots of Cycas revoluta (Cycadaceae) | CoLab [colab.ws]

- 3. This compound | C37H68O5 | CID 54327406 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Localization of 1-Palmitoyl-2-linoleoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a specific diacylglycerol (DAG) molecule that plays a crucial role in cellular physiology. As a key intermediate in lipid metabolism, it serves as a building block for more complex lipids and as a critical second messenger in a variety of signal transduction pathways. The precise location of PLG within the cell is fundamental to its function, dictating its accessibility to downstream effector proteins and its participation in distinct signaling cascades. This technical guide provides a comprehensive overview of the current understanding of the cellular localization of PLG, including its synthesis, distribution across organelles, and involvement in signaling pathways. Detailed experimental protocols for studying its localization are also provided to facilitate further research in this area.

Cellular Synthesis and Distribution of Diacylglycerols

Diacylglycerols, including PLG, are synthesized and found in various cellular compartments, reflecting their diverse functions. The primary sites of DAG synthesis are the endoplasmic reticulum (ER), the Golgi apparatus, lipid droplets, and the plasma membrane.

-

Endoplasmic Reticulum (ER): The ER is a central hub for lipid synthesis. Here, DAG is an intermediate in the de novo synthesis of triglycerides (TAGs) and phospholipids (B1166683) such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE).

-

Golgi Apparatus: DAG is also generated in the Golgi complex, where it is involved in the formation of transport vesicles and the modification of lipids.

-

Plasma Membrane: At the plasma membrane, DAG is transiently produced by the action of phospholipase C (PLC) on phosphatidylinositol 4,5-bisphosphate (PIP2), a key step in many signaling pathways.

-

Lipid Droplets: These organelles are the primary storage sites for neutral lipids, and DAG is an intermediate in the synthesis and breakdown of TAGs within them.

The specific distribution of different DAG species, such as PLG, is not uniform across these organelles and is tightly regulated by a complex interplay of enzymes.

Quantitative Data on Subcellular Distribution

Obtaining precise quantitative data on the subcellular localization of specific diacylglycerol species like this compound is technically challenging due to their low abundance and dynamic nature. While comprehensive data for mammalian cells is limited, studies in other model organisms provide valuable insights.

Table 1: Relative Abundance of DAG(16:0/18:2) in Arabidopsis thaliana Leaf Mitochondria

| Subcellular Fraction | Relative Abundance (mol %) of DAG(16:0/18:2) | Key Findings & Remarks |

| Total Leaf Extract | >65% (of total DAG species) | DAG(16:0/18:2) is a substantial component of the total diacylglycerol pool in Arabidopsis leaves. |

| Leaf Mitochondria (L-mito) | >65% (of total DAG species) | The relative abundance of DAG(16:0/18:2) in mitochondria is comparable to that in the total leaf extract, suggesting its significant presence in this organelle.[1] |

Note: This data is from a plant model system and may not directly translate to mammalian cells. Further research is needed to determine the precise quantitative distribution of PLG in various organelles of different cell types.

Signaling Pathways Involving Diacylglycerols

Diacylglycerols like PLG are potent second messengers that activate several key signaling pathways, thereby regulating a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.

Protein Kinase C (PKC) and Protein Kinase D (PKD) Activation

One of the most well-characterized roles of DAG is the activation of Protein Kinase C (PKC) and Protein Kinase D (PKD) isoforms. Upon generation at the plasma membrane or other cellular membranes, DAG recruits PKC and PKD from the cytosol to the membrane, leading to their activation.

Hippo Signaling Pathway

Recent evidence suggests that lipid signaling, including pathways involving diacylglycerols, can modulate the Hippo signaling pathway, a critical regulator of organ size and cell proliferation. While the direct interaction of PLG with core Hippo pathway components is still under investigation, related lipid messengers are known to influence the activity of the transcriptional co-activators YAP and TAZ.

Experimental Protocols

Investigating the cellular localization of this compound requires a combination of techniques for subcellular fractionation, lipid extraction, and sensitive detection.

Subcellular Fractionation and Lipid Extraction for Mass Spectrometry

This protocol describes the isolation of different organelles followed by lipid extraction for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cell culture plates

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell scraper

-

Dounce homogenizer

-

Fractionation buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA)

-

Centrifuge and ultracentrifuge

-

Glass centrifuge tubes

-

0.9% NaCl solution

-

Nitrogen gas stream

-

Internal standard (e.g., a deuterated DAG analog)

Procedure:

-

Cell Harvesting: Wash cultured cells with ice-cold PBS and harvest them by scraping.

-

Homogenization: Resuspend the cell pellet in fractionation buffer and homogenize using a Dounce homogenizer until cells are lysed.

-

Differential Centrifugation:

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet mitochondria.

-

Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomal fraction (containing ER and Golgi). The remaining supernatant is the cytosolic fraction.

-

-

Lipid Extraction (Modified Bligh-Dyer Method):

-

To each subcellular fraction, add the internal standard.

-

Add chloroform and methanol in a 1:2 ratio (v/v) and vortex thoroughly.

-

Add chloroform to bring the ratio to 2:2 (v/v) and vortex again.

-

Add 0.9% NaCl solution to induce phase separation and vortex.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

-

Sample Preparation for LC-MS/MS: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

References

An In-depth Technical Guide on the Signaling Pathways of 1-Palmitoyl-2-linoleoyl-rac-glycerol

Authored for: Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Abstract

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a specific diacylglycerol (DAG) species that functions as a critical second messenger in cellular signaling.[1] As a key activator of Protein Kinase C (PKC), the precise fatty acid composition of PLG dictates its unique signaling roles by influencing protein-lipid interactions, membrane dynamics, and the selective activation of downstream effector pathways.[1][2] This technical guide provides a comprehensive overview of the known signaling pathways involving PLG, detailed experimental protocols for its study, and a summary of quantitative data to underscore the principle of lipid species-specific signaling.

Introduction: The Significance of Diacylglycerol Molecular Species

Diacylglycerols (DAGs) are fundamental second messengers generated at cellular membranes, most notably from the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[2][3] This process also yields inositol (B14025) 1,4,5-trisphosphate (IP3), which mobilizes intracellular calcium.[2] The membrane-bound DAG, in concert with calcium and phosphatidylserine (B164497), recruits and activates members of the PKC family.[2] This activation initiates a cascade of phosphorylation events that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[2][4]

The structure of the DAG molecule, particularly the fatty acid chains esterified to the glycerol (B35011) backbone, plays a crucial role in determining its efficacy and selectivity towards the diverse family of PKC isoforms.[5][6] this compound (PLG) contains a saturated palmitoyl (B13399708) (16:0) chain at the sn-1 position and a polyunsaturated linoleoyl (18:2) chain at the sn-2 position.[2] This specific structure is predicted to make it a more potent activator of certain PKC isoforms compared to fully saturated DAGs like 1,2-dipalmitoyl-sn-glycerol (B135180) (DPG).[2]

Core Signaling Pathway: Activation of Protein Kinase C (PKC)

The primary and most well-characterized signaling function of PLG is the activation of conventional and novel PKC isoforms.[1][5] Upon generation in the plasma membrane, PLG binds to the C1 domain of PKC, inducing a conformational change that alleviates autoinhibition and activates the kinase.[4][7]

Isoform-Specific Activation

The fatty acid composition of DAGs influences the potency and isoform-selectivity of PKC activation.[6] While direct quantitative binding data for PLG is limited, studies on structurally similar DAG species provide significant insights.[1] Unsaturated 1,2-diacylglycerols are generally more potent activators than their saturated counterparts.[5] Given that PLG contains the polyunsaturated linoleic acid (18:2), it is plausible that it would show preferential activation of novel PKC isoforms, such as PKCθ.[1]

The differential activation of PKC isoforms by various DAG species is a key area of research. For instance, studies have shown that 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), another physiologically relevant DAG, exhibits a distinct profile of PKC isoform activation.[6]

Downstream Effects of PKC Activation

Activated PKC isoforms phosphorylate a wide range of substrate proteins, leading to diverse cellular responses. These can include the activation of transcription factors, modulation of ion channel activity, and regulation of cytoskeletal dynamics. One notable downstream cascade is the Ras-Raf-MEK-ERK (MAPK) pathway, which can be influenced by PKC activity.

Quantitative Data on Diacylglycerol-PKC Interactions

| Activator (DAG Species) | PKC Isoform | Relative Activation Potency | Key Findings |

| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | PKCα, PKCδ | High | Significantly higher stimulatory effects on PKCα and PKCδ compared to SDG and SEG.[5] |

| 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) | PKCβI | High | Higher activation of PKCβI compared to SAG.[5] |

| 1-Stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG) | PKCβI | High | Higher activation of PKCβI compared to SAG.[5] |

| 18:0/22:6-DG | PKCγ, PKCθ | Moderate to High | PKCγ showed a moderate preference, while PKCθ exhibited the strongest activation.[5] |

| 16:0/18:1-DAG (structurally similar to PLG) | PKCα | High | Conventional PKCs like PKCα show a preference for DAGs with monounsaturated fatty acids.[1] |

Interpretation: The data suggests that conventional PKCs like PKCα have a preference for DAGs with monounsaturated fatty acids.[1] In contrast, novel PKCs, particularly PKCθ, are more potently activated by DAGs containing polyunsaturated fatty acids.[1] This suggests that PLG, with its polyunsaturated linoleoyl chain, may preferentially activate novel PKC isoforms.[1]

Other Potential Signaling Roles and Metabolic Fate

Beyond PKC, DAGs can interact with other proteins containing C1 domains, such as RasGRPs (Ras guanyl-releasing proteins), chimaerins, and Munc13.[7] The binding of DAG to these proteins can modulate their activity and localization, thereby influencing other signaling pathways.

PLG, as a diacylglycerol, is also a key metabolic intermediate. It can be phosphorylated by diacylglycerol kinases (DGKs) to produce phosphatidic acid (PA), another important signaling lipid.[8][9] This conversion terminates DAG-mediated signaling while initiating PA-dependent pathways.[8] Alternatively, PLG can be further acylated to form triacylglycerols (TGs) for energy storage or be hydrolyzed to release its constituent fatty acids.[9]

Signaling Pathway and Metabolic Fate Diagrams

Canonical PLG-PKC Signaling Pathway.

Metabolic Fate of PLG.

Experimental Protocols

In Vitro PKC Activity Assay

This assay measures the ability of PLG to directly activate a specific PKC isoform by monitoring the phosphorylation of a substrate.

Materials:

-

Recombinant, purified PKC isoform

-

PLG and other control lipids

-

Lipid vesicles (e.g., phosphatidylserine and phosphatidylcholine)

-

PKC substrate (e.g., myelin basic protein or a fluorescent peptide)

-

[γ-³²P]ATP or ATP for kinase reaction

-

Kinase buffer

-

P81 phosphocellulose paper

-

0.75% phosphoric acid

Protocol:

-

Prepare Lipid Vesicles: Create lipid vesicles containing phosphatidylserine (a cofactor for PKC) and the desired concentration of PLG through sonication or extrusion.[1]

-

Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, lipid vesicles, PKC isoform, and PKC substrate.

-

Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.[10]

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes).[10]

-

Stop Reaction: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper to stop the reaction.[10]

-

Washing: Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[10]

-

Quantification: Transfer the dried paper to a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[5][10]

Workflow for In Vitro PKC Activity Assay.

Cellular PKC Translocation Assay

This assay assesses PKC activation within intact cells by observing its translocation from the cytosol to the plasma membrane.[5]

Materials:

-

Cultured cells

-

PLG or other activators (e.g., PMA)

-

Ice-cold PBS

-

Hypotonic lysis buffer

-

Dounce homogenizer

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Primary antibody specific for the PKC isoform of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection system

Protocol:

-

Cell Treatment: Treat cultured cells with PLG or control compounds for a specified time.[5]

-

Cell Harvesting: Wash the cells with ice-cold PBS and harvest them.[5]

-

Lysis: Lyse the cells using a hypotonic buffer and mechanical disruption (e.g., Dounce homogenization).[5]

-

Subcellular Fractionation: Separate the cytosolic and membrane fractions by ultracentrifugation.

-

Western Blotting:

-

Resolve the proteins from both fractions by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against the PKC isoform of interest.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Quantify the band intensities in the cytosolic and membrane fractions to determine the extent of translocation.

Conclusion and Future Directions

This compound is a significant signaling lipid whose biological activity is intrinsically linked to its unique molecular structure. Its primary role as a second messenger is to activate specific PKC isoforms, thereby initiating a cascade of downstream signaling events. The unsaturated nature of its linoleoyl chain likely confers a preference for activating novel PKC isoforms, a hypothesis that warrants further direct investigation.

Future research should focus on obtaining quantitative binding data of PLG with a comprehensive panel of PKC isoforms and other C1 domain-containing proteins. Elucidating the precise downstream substrates of PLG-activated PKCs will further unravel the specific cellular processes governed by this lipid messenger. Such studies will be invaluable for understanding the nuanced roles of individual lipid species in cellular signaling and for the development of targeted therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. merckmillipore.com [merckmillipore.com]

Enzymatic Synthesis of 1-Palmitoyl-2-linoleoyl-rac-glycerol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro enzymatic synthesis of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG), a structured diacylglycerol (DAG) with significant potential in the pharmaceutical and nutraceutical industries. The precise positioning of palmitic acid at the sn-1 position and the essential fatty acid, linoleic acid, at the sn-2 position imparts unique biological properties to this molecule, primarily related to its role as a second messenger in cellular signaling pathways. This document details the prevalent enzymatic strategies, provides in-depth experimental protocols, and summarizes key quantitative data from analogous syntheses. Furthermore, it visualizes the primary signaling pathway involving PLG and outlines a typical experimental workflow to guide researchers in this field.

Introduction to Structured Diacylglycerols

Structured lipids are glycerolipids that have been modified to alter the composition and/or positional distribution of fatty acids on the glycerol (B35011) backbone.[1][2] This targeted restructuring allows for the creation of lipids with specific nutritional or therapeutic properties. This compound is a specific 1,2-diacylglycerol where palmitic acid is esterified at the sn-1 position and linoleic acid is at the sn-2 position. The enzymatic synthesis of such structured lipids offers considerable advantages over chemical methods, including milder reaction conditions, higher specificity which minimizes byproduct formation, and a more environmentally friendly process.[1][2] Lipases (EC 3.1.1.3), particularly those with sn-1,3 regioselectivity, are the primary biocatalysts employed for these transformations.

Enzymatic Synthesis Strategies

The enzymatic synthesis of this compound can be approached through several strategies, primarily revolving around the use of sn-1,3 specific lipases. These enzymes selectively catalyze reactions at the outer positions (sn-1 and sn-3) of the glycerol backbone.

2.1. Acidolysis

Acidolysis is a common method involving the exchange of fatty acids between a triacylglycerol (TAG) and a free fatty acid. To synthesize a PLG-like structure, a TAG rich in palmitic acid at the sn-1 and sn-3 positions (e.g., tripalmitin) can be reacted with linoleic acid in the presence of an sn-1,3 specific lipase (B570770). The lipase will selectively hydrolyze the fatty acids at the sn-1 and sn-3 positions of the starting TAG and replace them with linoleic acid. Due to the racemic nature of the target molecule, the stereochemistry of the starting glycerol is not a primary concern.

2.2. Glycerolysis

Glycerolysis involves the reaction of a TAG with glycerol, catalyzed by a lipase, to produce a mixture of mono- and diacylglycerols. While less direct for producing a specific DAG like PLG, it is a widely used method for DAG production in general. Subsequent purification steps would be crucial to isolate the desired product.

2.3. Esterification

Esterification involves the direct reaction of glycerol with fatty acids. To synthesize this compound, a two-step enzymatic process is typically required. First, glycerol can be esterified with palmitic acid to produce 1-palmitoyl-rac-glycerol. Following purification, a second enzymatic step would involve the specific esterification of the sn-2 position with linoleic acid, which would require a different, sn-2 specific lipase, which are less common. A more feasible approach would be the esterification of 2-linoleoyl-rac-glycerol with palmitic acid using an sn-1,3 specific lipase.

Key Enzymes in the Synthesis

The choice of lipase is critical for the successful synthesis of structured lipids. For producing 1,2-diacylglycerols, sn-1,3 specific lipases are essential. Commercially available and extensively studied lipases for this purpose include:

-

Lipozyme RM IM: An immobilized lipase from Rhizomucor miehei with high sn-1,3 specificity.

-

Lipozyme TL IM: An immobilized lipase from Thermomyces lanuginosus.

-

Novozym 435: An immobilized lipase B from Candida antarctica, which is generally considered non-specific but can be employed in certain strategies.

Quantitative Data Presentation

While specific quantitative data for the enzymatic synthesis of this compound is limited in publicly available literature, the following tables summarize representative data from studies on the synthesis of analogous structured diacylglycerols and related lipids. This data provides valuable insights into expected yields and conversion rates under various reaction conditions.

Table 1: Enzymatic Synthesis of Diacylglycerols (DAGs) via Glycerolysis

| Enzyme | Oil Substrate | Molar Ratio (Oil:Glycerol) | Temperature (°C) | Reaction Time (h) | DAG Content (%) | Reference |

| Immobilized MAS1-H108W Lipase | Olive Oil | 1:2 | 60 | 4 | 49.3 | [3] |

| Lipozyme RM IM | Lard | 1:1 | 45 (after 2h at 65) | 8 | 61.76 | [4] |

| Novozym 435 & Lipozyme RM IM | Olive Oil | 2:1 | 50 | 36 & 24 | 46.82 & 44.71 | [3] |

Table 2: Enzymatic Synthesis of Structured Lipids via Acidolysis

| Enzyme | Substrates | Molar Ratio | Temperature (°C) | Reaction Time (h) | Incorporation of New Fatty Acid (%) | Reference |

| Lipozyme TL IM | Canola Oil & Caprylic Acid | 3:1 (Acid:Oil) | 55 | 15 | 37.2 (mole%) | |

| Novozym 435 | Canola Oil & Caprylic Acid | 3:1 (Acid:Oil) | 45 | 45 | 38.5 (mole%) | |

| Lipozyme RM IM | Triolein (B1671897), Caprylic & Palmitic Acids | 1:2.1:2.1 | 58 | 14 | 29.68% COC, 25.47% POC | [5] |

(COC: 1,3-dicaproyl-2-oleoyl-glycerol; POC: 1-palmitoyl-3-caproyl-2-oleoyl-glycerol)

Detailed Experimental Protocols

The following protocols are representative methodologies for the key stages of enzymatic synthesis of this compound, based on established procedures for similar structured lipids.

5.1. Protocol 1: Enzymatic Acidolysis of Tripalmitin (B1682551) with Linoleic Acid

Materials:

-

Tripalmitin

-

Linoleic Acid (high purity)

-

Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)

-

Solvent (e.g., n-hexane, or solvent-free system)

-

Magnetic stirrer with heating capabilities

-

Reaction vessel

Procedure:

-

Substrate Preparation: Dissolve tripalmitin and linoleic acid in the chosen solvent in the reaction vessel at a specific molar ratio (e.g., 1:2 to 1:4, tripalmitin to linoleic acid). For a solvent-free system, melt the substrates.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5% and 15% (w/w) of the total substrates.

-

Reaction: Incubate the mixture at a controlled temperature (e.g., 50-60°C) with constant stirring for a specified duration (e.g., 8-24 hours).

-

Reaction Monitoring: Periodically take samples to monitor the progress of the reaction by analyzing the composition of the mixture using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-